3-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
Description
3-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at the 3-position and a pyrrolidine group at the 2-position of the aromatic ring. The bromine substituent enhances its reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the pyrrolidine group introduces steric and electronic effects that influence its solubility and interaction with biological targets .
Properties
IUPAC Name |
3-bromo-2-pyrrolidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-5-3-4-9(8-14)11(10)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUWRXTXLOFNEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=C2Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201271094 | |
| Record name | Benzaldehyde, 3-bromo-2-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201271094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1774896-27-3 | |
| Record name | Benzaldehyde, 3-bromo-2-(1-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1774896-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 3-bromo-2-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201271094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(pyrrolidin-1-yl)benzaldehyde typically involves the bromination of 2-(pyrrolidin-1-yl)benzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 3-position undergoes substitution under specific conditions. In Friedel-Crafts thiomethylative reactions, 3-bromobenzaldehyde derivatives form thioacetals when treated with BF₃·SMe₂ (Table 1). For example:
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Reaction: 3-Bromo-2-(pyrrolidin-1-yl)benzaldehyde + SMe₂ → Thioacetal product
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Conditions: BF₃·SMe₂ (30 mol%), 80°C, 8–12 hours
This contrasts with 4-bromo analogs, where bromine abstraction leads to thiomethyl substitution. The 3-bromo configuration avoids such side reactions due to steric and electronic effects .
Friedel-Crafts Alkylation
The aldehyde group participates in thiomethylative Friedel-Crafts reactions with aromatic amines (e.g., N,N-dimethylaniline). Mechanistic studies support a pathway where:
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Aldehyde activation by BF₃ forms a thionium ion intermediate.
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Electrophilic attack by the aromatic amine occurs at the activated aldehyde.
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| This compound | Bis-diarylmethane 20d | 84 | BF₃·SMe₂ (1.2 equiv), 80°C |
Cyclization Reactions
Under dehydrative conditions, the aldehyde and pyrrolidine moieties facilitate intramolecular cyclization. Key findings include:
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Activator: Triflic anhydride (Tf₂O) with pyridine as a base promotes cyclization to pyrroloindolone derivatives .
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Yield Optimization: Sequential addition of Tf₂O followed by pyridine (0.3 equiv portions at −78°C) improves yields to 88% (Table 2) .
| Entry | Activator | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | POCl₃ | None | 80°C | 42 |
| 2 | Tf₂O | Pyridine | −78°C | 88 |
Steric and Electronic Effects
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Steric Hindrance: Reactions at the 2-position (pyrrolidine group) show slower kinetics due to steric bulk.
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Electronic Effects: The electron-donating pyrrolidine group deactivates the ring toward electrophilic substitution but stabilizes intermediates in Friedel-Crafts reactions .
Mechanistic Insights
Control experiments validate Path B for Friedel-Crafts reactions (Scheme 2):
Scientific Research Applications
Medicinal Chemistry Applications
1. Aldehyde Dehydrogenase Inhibition:
Recent studies have highlighted the role of aldehyde dehydrogenases (ALDHs) in cancer biology, particularly in prostate cancer. Compounds similar to 3-Bromo-2-(pyrrolidin-1-yl)benzaldehyde have shown promising results as ALDH inhibitors. For instance, analogues containing pyrrolidine groups have demonstrated enhanced inhibitory activity against ALDH1A3, suggesting that modifications to the benzaldehyde scaffold can lead to compounds with significant therapeutic potential .
2. Anticancer Agents:
The compound's structural characteristics make it a candidate for further development as an anticancer agent. Research indicates that halogenated benzaldehydes can affect tumor growth by modulating metabolic pathways associated with cancer cell proliferation. The incorporation of a pyrrolidine ring may enhance the bioavailability and efficacy of these compounds .
Synthetic Methodologies
1. Synthesis of Complex Molecules:
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various coupling reactions allows chemists to build diverse chemical libraries. For example, it can be utilized in Suzuki-Miyaura coupling reactions to create biphenyl derivatives that exhibit biological activity .
2. Derivative Formation:
The compound can also be modified to produce derivatives with altered pharmacological properties. The introduction of different substituents on the pyrrolidine or benzaldehyde moieties can lead to compounds with improved selectivity and potency against specific biological targets .
Biological Studies
1. Neuropharmacological Research:
Research into the neuropharmacological effects of pyrrolidine-based compounds has revealed their potential as modulators of neurotransmitter systems. Compounds like this compound may influence dopaminergic or serotonergic pathways, making them candidates for further investigation in the treatment of neurological disorders .
2. Antimicrobial Activity:
There is emerging evidence that certain benzaldehyde derivatives possess antimicrobial properties. Studies suggest that this compound may exhibit activity against various bacterial strains, warranting further exploration into its potential as an antibacterial agent .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Bromo-2-(pyrrolidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards these targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(Pyrrolidin-1-yl)benzaldehyde
- Structure : Lacks the bromine substituent at the 3-position.
- Synthesis : Synthesized via nickel-catalyzed coupling of 3-bromobenzaldehyde with pyrrolidine, yielding 16% product as a pale-yellow oil .
- Key Differences: The absence of bromine reduces molecular weight (C₁₁H₁₃NO vs. C₁₁H₁₂BrNO) and likely alters reactivity. Bromine’s electron-withdrawing effect in the target compound may enhance electrophilic substitution at the aldehyde position.
4-Morpholinobenzaldehyde
- Structure : Substitutes pyrrolidine with morpholine (an oxygen-containing heterocycle).
- Applications : Used in synthesizing hydrazones with anti-inflammatory and analgesic properties .
3-Bromo-2-(difluoromethoxy)benzaldehyde
- Structure : Replaces pyrrolidine with a difluoromethoxy group (-OCF₂).
- Commercial Status : Discontinued due to stability or synthesis challenges .
- Key Differences : The electron-withdrawing -OCF₂ group may lower the aldehyde’s nucleophilicity compared to the target compound’s pyrrolidine substituent, which is electron-donating.
2-Bromo-3-methylpyridine
- Structure : Pyridine ring with bromine and methyl substituents.
- Properties : CAS 3430-17-9; molecular formula C₆H₆BrN. Used in agrochemical intermediates .
- Key Differences : The pyridine ring’s nitrogen alters electronic properties, increasing resistance to electrophilic attack compared to benzene derivatives.
Comparative Data Table
Key Research Findings
- Synthetic Challenges : Introducing pyrrolidine to brominated benzaldehydes (e.g., 3-(pyrrolidin-1-yl)benzaldehyde) yields low (16%), likely due to steric hindrance or competing side reactions .
- Biological Activity : Pyrrolidine and morpholine-substituted benzaldehydes are precursors for bioactive hydrazones, suggesting the target compound may have similar applications .
- Substituent Effects : Bromine enhances electrophilicity, while pyrrolidine’s electron-donating nature may stabilize intermediates in condensation reactions .
Biological Activity
3-Bromo-2-(pyrrolidin-1-yl)benzaldehyde (CAS No. 1774896-27-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data from case studies, research findings, and comparative analyses.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it was tested against various cancer cell lines, including MDA-MB-231 (breast cancer), WiDr (colon cancer), and GL261-luc2 (glioblastoma). The compound demonstrated varying degrees of cytotoxicity with IC50 values reported as follows:
| Cell Line | IC50 (mM) |
|---|---|
| MDA-MB-231 | 0.08 ± 0.01 |
| WiDr | 0.0042 ± 0.000 |
| GL261-luc2 | 0.11 ± 0.00 |
These results suggest that the compound has potent inhibitory effects on cell proliferation across multiple cancer types, particularly in colon cancer cells .
The mechanism by which this compound exerts its anticancer effects may involve the modulation of key signaling pathways associated with cell survival and apoptosis. Studies have shown that it can downregulate the expression of critical oncogenes while upregulating pro-apoptotic factors, leading to enhanced apoptosis in cancer cells .
In Vivo Studies
In vivo pharmacokinetic studies were conducted using mouse models to assess the systemic toxicity and efficacy of the compound. Mice administered with this compound at a dosage of 50 mg/kg showed no significant weight loss or adverse effects compared to control groups, indicating a favorable safety profile .
The concentration-time profile indicated that the compound had a half-life of approximately 15 minutes when administered intraperitoneally, suggesting rapid metabolism but also potential for effective dosing strategies in therapeutic applications .
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound | IC50 (MDA-MB-231) | Mechanism of Action |
|---|---|---|
| This compound | 0.08 ± 0.01 | Apoptosis induction through oncogene modulation |
| Compound X | 0.12 ± 0.02 | Inhibition of angiogenesis |
| Compound Y | >0.025 | Cell cycle arrest |
This table illustrates that while this compound has comparable or superior potency against breast cancer cells, its mechanism involves distinct pathways focused on apoptosis rather than angiogenesis or cell cycle arrest seen in other compounds .
Q & A
Q. What are the established synthetic routes for 3-Bromo-2-(pyrrolidin-1-yl)benzaldehyde?
A nucleophilic aromatic substitution (SNAr) reaction is commonly employed. For example, 2-fluorobenzaldehyde reacts with pyrrolidine in dimethylformamide (DMF) at 150°C for 20 hours using potassium carbonate as a base. The reaction is monitored via TLC, and the product is extracted with ethyl acetate, washed with ammonium chloride, and purified under reduced pressure. The yield is typically 93%, with structural confirmation via 1H NMR (e.g., δ 10.01 ppm for the aldehyde proton) and elemental analysis .
Table 1: Synthesis Optimization
| Reagent/Condition | Role | Example Parameters |
|---|---|---|
| DMF | Polar aprotic solvent | 8 mL per 9.49 mmol substrate |
| K2CO3 | Base | 1.38 g per 9.88 mmol amine |
| Temperature | Reaction acceleration | 150°C, 20 hours |
| TLC | Reaction monitoring | Rf comparison in ethyl acetate/hexane |
Q. Which spectroscopic methods are critical for characterizing this compound?
- 1H NMR : Key signals include the aldehyde proton (δ ~10.01 ppm) and pyrrolidine protons (δ 3.33–3.30 and 1.99–1.96 ppm) .
- X-ray crystallography : Used for unambiguous structural confirmation (e.g., similar bromo-hydroxybenzaldehydes in ) .
- Elemental analysis : Validates purity (e.g., 7.5% N observed vs. 7.99% calculated) .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling reactions modify the bromo substituent?
The bromine atom at the 3-position is reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, using Pd(OAc)2 as a catalyst with KOAc in DMA at 80°C, aryl boronic acids or amines can replace the bromine. Yields vary (12–88%), requiring optimization of ligands (e.g., XPhos) and solvent systems .
Table 2: Catalytic Reaction Parameters
| Catalyst System | Substrate | Product | Yield |
|---|---|---|---|
| Pd(OAc)2, KOAc | Aryl boronic acid | Biaryl derivatives | 80–88% |
| Pd(OAc)2, XPhos | Amines | Aminated analogs | 61–64% |
Q. What strategies enable derivatization of the aldehyde group?
The aldehyde can form Schiff bases via condensation with amines. For instance, reacting with 2-phenylacetamide under microwave irradiation in n-butanol yields bis-amide derivatives (12% yield). LC-MS and HRMS confirm product identity (e.g., m/z 428.2 [M+H]+) .
Q. How does thermal stability impact experimental design?
While direct stability data for this compound is limited, analogous brominated aldehydes (e.g., 3-nitro derivatives) show explosive decomposition risks under high heat (>150°C). Use inert atmospheres and avoid open flames during synthesis .
Q. What role does this compound play in heterocyclic synthesis?
It serves as a precursor for pyrrolidine-fused quinoline systems. For example, condensation with cyanothioacetamide under microwave conditions yields hexahydro-pyrrolo[1,2-a]quinoline derivatives, validated by 1H NMR and GC-MS .
Methodological Considerations
- Contradictions in Data : reports a 93% yield, but analogous reactions () show lower yields (e.g., 12% for fluorophenyl derivatives). This highlights the need for substrate-specific optimization.
- Safety Protocols : Use explosion-proof equipment during high-temperature reactions and prioritize fume hoods for handling volatile intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
